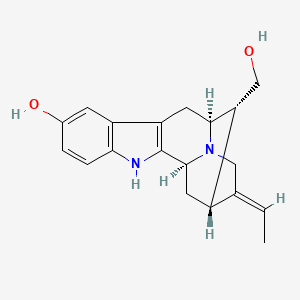

Sarpagine

描述

Sarpagine is a type of indole alkaloid that is structurally characterized by a rigid cage scaffold . It is one of the most important groups of monoterpenoid indole alkaloids . These alkaloids have been isolated mainly from the medicinal plant families Apocynaceae and Loganiaceae, especially from the genera Alstonia, Rauwolfia, and Gelsemium .

Synthesis Analysis

The synthesis of sarpagine alkaloids involves a concise, collective, and asymmetric process . The key steps in the synthesis include tandem sequential oxidative cyclopropanol ring-opening cyclization and ketone α-allenylation . These steps ensure the concurrent assembly of the caged sarpagine scaffold and installation of requisite derivative handles . The synthesis starts with L-tryptophan as the starting material .Molecular Structure Analysis

Sarpagine alkaloids feature a polycyclic ring system with an azabicyclo [3.3.1]-nonane core . This core serves as the biogenetic precursor for more complex ajmaline and koumine type indole alkaloids .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of sarpagine include a Mannich-type cyclization to construct the key indole-fused azabicyclo [3.3.1]nonane common intermediate . A SmI2 mediated coupling is used to fuse the aza-bridged E-ring . Stereoselective olefinations are used to install either the 19-E or 19-Z terminal alkenes presented in the natural alkaloids .Physical And Chemical Properties Analysis

Sarpagine has a molecular formula of C19H22N2O2 and a molecular weight of 310.4 g/mol . It has a hydrogen bond donor count of 3 and a hydrogen bond acceptor count of 3 . It has a rotatable bond count of 1 . Its exact mass is 310.168127949 g/mol and its monoisotopic mass is 310.168127949 g/mol . Its topological polar surface area is 59.5 Ų .科学研究应用

Synthesis of Bisindole Alkaloids

Sarpagine is a key component in the synthesis of bisindole alkaloids, which are more potent in their biological activity than their corresponding monomeric units . The synthesis of bisindoles is far more challenging than the synthesis of monomeric indole alkaloids . Sarpagine is one of the monomeric units that belong to the sarpagine, ajmaline, macroline, vobasine, and pleiocarpamine series .

Bioactive Alkaloids

The synthesis of several bioactive alkaloids has been completed using sarpagine . These bioactive alkaloids have important medicinal properties and are an essential part of the drug discovery process .

NF-κB Inhibitor

Sarpagine is used in the synthesis of N4-Methyltalpinine, a known NF-κB inhibitor . NF-κB inhibitors have potential applications in the treatment of various diseases, including cancer and inflammatory disorders .

Anticancer Alkaloids

Sarpagine is used in the synthesis of anticancer alkaloids such as talpinine, O-acetyltalpinine, and macrocarpines F–G . These alkaloids have shown promising results in preclinical studies for their potential anticancer activities .

Drug Discovery

Sarpagine alkaloids offer significant opportunities in drug discovery . Their diverse structural modifications and efficient total syntheses make them highly valuable in the development of new therapeutic agents .

Traditional Medicine

Sarpagine is found in various plant species of the Apocynaceae family, which have been used in traditional or folk medicines for centuries . The medicinal values of these plants are evident from folklore and their ethnopharmacological uses worldwide .

作用机制

Target of Action

Sarpagine, also known as Raupin, is a type of indole alkaloid It’s known that these alkaloids have been isolated mainly from medicinal plant families like apocynaceae and loganiaceae . They are common in plants like Rauwolfia, Gelsemium, and Catharanthus . These alkaloids have been associated with various biological activities, including anti-cancer, anti-inflammatory, anti-hypertensive, and anti-malarial effects .

Mode of Action

Recent studies have shown that an analogue of sarpagine exerts anti-proliferation effects by inducing ferroptosis . Ferroptosis is a form of non-apoptotic cell death that may provide new solutions in future cancer therapies .

Biochemical Pathways

The synthesis of sarpagine involves a homo-mannich reaction of cyclopropanol with imines generated via a bischler-napieralski reaction . This reaction enables a protecting-group-free, redox-economic, four-step access to the tetracyclic sarpagine core from L-tryptophan esters .

Result of Action

It has been found that an analogue of sarpagine shows a tenfold improvement in anti-cancer activities . This suggests that Sarpagine and its analogues could have significant therapeutic potential.

安全和危害

属性

IUPAC Name |

(1S,12S,13R,14R,15E)-15-ethylidene-13-(hydroxymethyl)-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4(9),5,7-tetraen-7-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O2/c1-2-10-8-21-17-7-14-13-5-11(23)3-4-16(13)20-19(14)18(21)6-12(10)15(17)9-22/h2-5,12,15,17-18,20,22-23H,6-9H2,1H3/b10-2-/t12-,15+,17-,18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTVQHYQGTTVKDE-CCUKBNNFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C1CN2C3CC1C(C2CC4=C3NC5=C4C=C(C=C5)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C\1/CN2[C@H]3C[C@@H]1[C@H]([C@@H]2CC4=C3NC5=C4C=C(C=C5)O)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901023593 | |

| Record name | Sarpagan-10,17-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901023593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Sarpagan-10,17-diol | |

CAS RN |

482-68-8 | |

| Record name | Sarpagine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=482-68-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sarpagine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000482688 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sarpagan-10,17-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901023593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sarpagan-10,17-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.895 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SARPAGINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XD54MPV6VQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular formula and weight of Sarpagine?

A1: Sarpagine has a molecular formula of C21H24N2O3 and a molecular weight of 352.43 g/mol. [, ]

Q2: Are there any spectroscopic data available for Sarpagine?

A2: Yes, several spectroscopic techniques have been employed to characterize Sarpagine. These include single-crystal X-ray diffraction, Fourier Transform Infrared Spectroscopy (FTIR), nuclear magnetic resonance (NMR), and mass spectrometry (MS). [, , , , ]

Q3: What is the absolute configuration of Sarpagine?

A3: The absolute configuration of Sarpagine has been established as 3S, 5S, 15R, 16R through single-crystal X-ray diffraction studies. []

Q4: What is the significance of the exomethylene fragment in Sarpagine's structure?

A4: The exomethylene fragment (C18-C19=C20-C21) in Sarpagine's polycyclic backbone consistently adopts the E-configuration, as observed in various Vinca erecta alkaloids. []

Q5: How does the presence of a carbonyl group at the C-2 position of the indole ring in Sarpagine affect its 13C NMR spectrum?

A5: The carbonyl group influences the chemical shifts of the C-3 and C-3a carbons in the 13C NMR spectrum. This observation aids in distinguishing these signals from other carbons in the indole ring. []

Q6: What is the role of Polyneuridine aldehyde esterase in Sarpagine biosynthesis?

A6: Polyneuridine aldehyde esterase, a highly specific enzyme, plays a crucial role in Sarpagine biosynthesis by catalyzing the transformation of the monoterpenoid C10-unit into the C9-unit at the polyneuridine aldehyde stage. []

Q7: How is Sarpagine distributed within the Rauvolfia tetraphylla plant?

A7: Desorption electrospray ionization mass spectrometry imaging (DESI-MSI) studies reveal that Sarpagine primarily accumulates in the epidermal and cortex tissues of the roots in Rauvolfia tetraphylla. []

Q8: What are the key challenges in the total synthesis of Sarpagine and related alkaloids?

A8: The intricate structure of Sarpagine presents challenges in its total synthesis, particularly in establishing the correct stereochemistry at various chiral centers and constructing the complex ring systems. [, , , ]

Q9: What are some key strategies employed in the total synthesis of Sarpagine alkaloids?

A9: Various innovative strategies have been developed for the total synthesis of Sarpagine alkaloids. Some of these include:

- The use of chiral auxiliaries like the Schöllkopf auxiliary for the stereoselective construction of the required tryptophan unit. []

- Employing a [5+2]-cycloaddition followed by ring enlargement to efficiently access the core structure. [, ]

- Utilizing a biomimetic approach involving an intramolecular Mannich reaction to construct the characteristic 1-azabicyclo[2.2.2]octane ring system. []

- Exploiting an intramolecular oxidative coupling between a ketone and a Weinreb amide to assemble the intricate 1-azabicyclo[2.2.2]octane core. []

Q10: What is the significance of synthesizing non-natural Sarpagine derivatives?

A10: The synthesis of non-natural Sarpagine derivatives enables structure-activity relationship (SAR) studies, potentially leading to the discovery of more potent or selective therapeutic agents. []

Q11: What are the known biological activities of Sarpagine and related alkaloids?

A11: Sarpagine alkaloids exhibit a diverse range of biological activities, including:

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-amino-N-[2,6-bis(methylamino)pyridin-4-yl]benzenesulfonamide](/img/structure/B1680699.png)

![Pyrrolidine, 2-(4-fluorophenyl)-1-[(4-methylphenyl)sulfonyl]-, (2S)-](/img/structure/B1680702.png)

![3-[3-[4-[4-fluoro-2-(2,2,2-trifluoroethoxy)phenyl]piperazin-1-yl]propyl]-5-methyl-1H-pyrimidine-2,4-dione](/img/structure/B1680703.png)

![8-(1,3,4-Oxadiazol-2-yl)-2,4-bis(trifluoromethyl)imidazo[1,2-a][1,8]naphthyridine](/img/structure/B1680706.png)

![2-[2-(4-aminophenyl)-3H-benzimidazol-5-yl]-3H-benzimidazol-5-amine](/img/structure/B1680707.png)

![4-Amino-1-[(2r,3s,4s,5r)-5-azido-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B1680708.png)